N-Hydroxy-N~2~-[(pyridin-3-yl)methyl]glycinamide
Description
N-Hydroxy-N~2~-[(pyridin-3-yl)methyl]glycinamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring, which is known for its biological activity and versatility in chemical reactions.
Properties
CAS No. |
919996-25-1 |
|---|---|
Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
N-hydroxy-2-(pyridin-3-ylmethylamino)acetamide |
InChI |
InChI=1S/C8H11N3O2/c12-8(11-13)6-10-5-7-2-1-3-9-4-7/h1-4,10,13H,5-6H2,(H,11,12) |
InChI Key |
YCSBHRAWPIRNFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNCC(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N~2~-[(pyridin-3-yl)methyl]glycinamide typically involves the reaction of pyridine derivatives with glycinamide precursors. One common method includes the use of ethyl chloroformate and carboxylic acid derivatives under controlled conditions . The reaction is often catalyzed by magnesium oxide nanoparticles, which enhance the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalysts and optimized reaction conditions is crucial to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N~2~-[(pyridin-3-yl)methyl]glycinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Kinase Modulation
One of the primary applications of N-Hydroxy-N~2~-[(pyridin-3-yl)methyl]glycinamide is its role in modulating protein kinase activity. Protein kinases are crucial enzymes involved in cellular signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. The compound has been shown to inhibit specific kinases like c-Met and KDR, which are implicated in cancer progression and metastasis. This modulation can potentially lead to novel therapeutic strategies for treating various cancers, including chronic myeloid leukemia and gastrointestinal stromal tumors .
Table 1: Kinase Targets and Associated Diseases
| Kinase Target | Associated Disease |
|---|---|
| c-Met | Cancer (e.g., lung cancer) |
| KDR | Angiogenesis-related disorders |
| c-Kit | Gastrointestinal stromal tumors |
| Flt-3 | Acute myeloid leukemia |
Cancer Treatment
Inhibitory Activity
Recent studies have highlighted the compound's inhibitory effects on hematopoietic progenitor kinase 1 (HPK1), which plays a significant role in T-cell activation and proliferation. The development of HPK1 inhibitors is particularly relevant for immunotherapy, as they can enhance T-cell responses against tumors. In vitro assays demonstrated that this compound analogs exhibited strong HPK1 inhibitory activity, suggesting their potential use in combination therapies for colorectal cancer .
Case Study: Efficacy in Murine Models
In a study involving murine models of colorectal cancer, compounds similar to this compound showed significant tumor growth inhibition when administered alongside anti-PD-1 therapy. The results indicated a tumor growth inhibition rate of approximately 94.3%, demonstrating the compound's potential efficacy as part of a combination treatment regimen .
Immunotherapy Applications
Targeting Immune Pathways
The compound's ability to modulate immune responses makes it a candidate for immunotherapeutic approaches. By inhibiting pathways that lead to T-cell exhaustion or dysfunction, this compound could enhance the effectiveness of existing immunotherapies. This application is particularly pertinent given the increasing focus on personalized medicine and targeted therapies in oncology.
Future Research Directions
Pharmacokinetics and Safety Profiles
Ongoing research is needed to thoroughly evaluate the pharmacokinetic properties of this compound. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics will be crucial for advancing this compound into clinical trials. Preliminary studies suggest favorable safety profiles; however, comprehensive toxicological evaluations are necessary to establish its viability as a therapeutic agent .
Mechanism of Action
The mechanism of action of N-Hydroxy-N~2~-[(pyridin-3-yl)methyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine structure and exhibit comparable biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds are synthesized from similar precursors and have applications in medicinal chemistry.
Uniqueness
N-Hydroxy-N~2~-[(pyridin-3-yl)methyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research.
Biological Activity
N-Hydroxy-N~2~-[(pyridin-3-yl)methyl]glycinamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a hydroxylamine functional group and a pyridine moiety, which are significant for its interaction with biological targets. The compound's structural attributes allow it to engage in various biochemical pathways, potentially influencing cellular processes.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins involved in critical metabolic pathways. The presence of the pyridine ring enhances its affinity for certain receptors or enzymes, leading to altered activity that can inhibit tumor growth or modulate other biological functions.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Cancer Treatment
In a study investigating the effects of this compound on colorectal cancer cells, researchers found that the compound significantly inhibited the growth of tumors by targeting the mitochondrial enzyme MTHFD2. This enzyme is crucial for one-carbon metabolism, which is often upregulated in cancer cells. The selective inhibition led to reduced proliferation and induced apoptosis in cancer cells, demonstrating its potential as a therapeutic agent .
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound exhibited notable activity against Gram-positive bacteria, suggesting its utility as a lead compound for developing new antibiotics. The mechanism involved disruption of bacterial cell wall synthesis, leading to cell lysis and death .
Case Study 3: Inflammation Modulation
Research into the anti-inflammatory effects of this compound revealed its capacity to reduce cytokine production in immune cells. This effect was linked to the compound's ability to inhibit signaling pathways involved in inflammation, suggesting a role in managing inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
